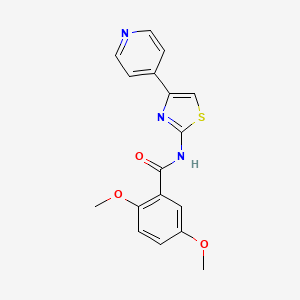
2,5-dimethoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2,5-dimethoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide" is a chemical entity that appears to be related to various benzamide derivatives with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of benzamide derivatives is often achieved through the reaction of appropriate amine and acid derivatives. For instance, the synthesis of antipyrine derivatives reported in one study involves the use of benzoyl chloride and amines, which could be a similar approach to synthesizing the compound of interest . Another study describes the synthesis of benzamide derivatives through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and amino pyridine derivatives . These methods suggest that the synthesis of "2,5-dimethoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide" could potentially involve similar reagents and conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using X-ray diffraction, which provides detailed information on atom positions, bond lengths, angles, and dihedral angles . The crystal packing is typically stabilized by hydrogen bonds and π-interactions, which are also likely to be present in the structure of "2,5-dimethoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide" .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including cyclization and coordination with metal ions, as seen in the synthesis of thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes . These reactions are influenced by the functional groups present on the benzamide scaffold and could be relevant to the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of dimethoxy groups and a pyridinyl thiazole moiety in "2,5-dimethoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide" would affect its polarity, solubility in organic solvents, and potential for forming stable crystals . The compound's fluorescence properties could also be inferred from similar compounds, such as the highly sensitive and stable fluorescence derivatization reagent for carboxylic acids .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
Research involving 2,5-dimethoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide and its derivatives has led to significant insights into their synthesis and potential applications. A notable study demonstrated the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic properties. These compounds, showing promising COX-2 inhibition and analgesic activities, highlight the therapeutic potential of derivatives in medical research (Abu‐Hashem et al., 2020).
Antibacterial and Antifungal Agents
Another research avenue explored the synthesis and investigation of 1,3,4-oxadiazole thioether derivatives containing various moieties for their antibacterial activities. Notably, one compound exhibited superior inhibitory effects against Xanthomonas oryzae, suggesting a potent application in combating bacterial infections in agriculture (Song et al., 2017).
Drug Development and Synthesis
On the drug development front, the synthesis and evaluation of substituted benzamides as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) have been reported. These findings are crucial for developing new therapeutic agents targeting cancer and related angiogenic diseases (Borzilleri et al., 2006).
Electrochromic Materials
The exploration of novel electron acceptors for electrochromic materials has led to the discovery of thiadiazolo[3,4-c]pyridine as a potent acceptor, enabling the development of fast-switching green electrochromic polymers with low bandgaps. This research opens new avenues for creating efficient electrochromic devices for various applications, including smart windows and displays (Ming et al., 2015).
Eigenschaften
IUPAC Name |
2,5-dimethoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-12-3-4-15(23-2)13(9-12)16(21)20-17-19-14(10-24-17)11-5-7-18-8-6-11/h3-10H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGUJIIUFGRELH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

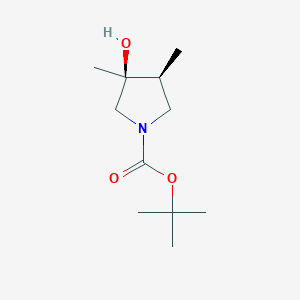
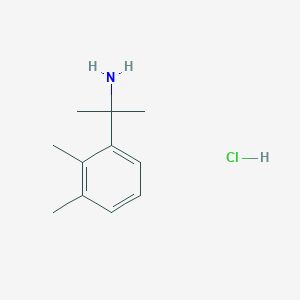
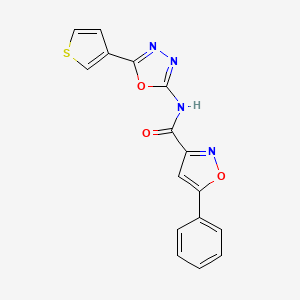
![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine](/img/structure/B3014210.png)
![[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B3014211.png)
![N-[[1-(2,4-Dimethylphenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B3014212.png)
![N-Methyl-4-[4-(pyridin-4-ylamino)phenoxy]pyridine-2-carboxamide](/img/structure/B3014213.png)
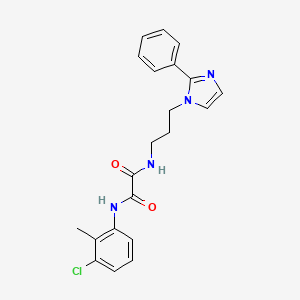
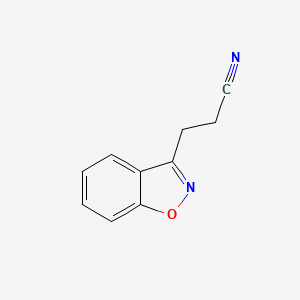

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-4-yl)propanoic acid](/img/structure/B3014217.png)
![3-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B3014218.png)
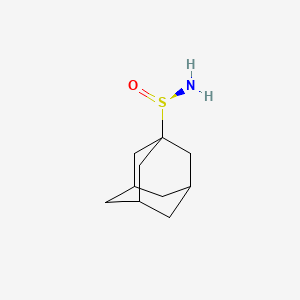
![methyl 3-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B3014222.png)